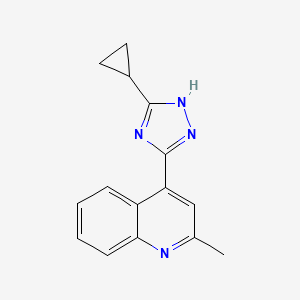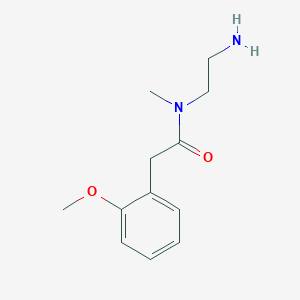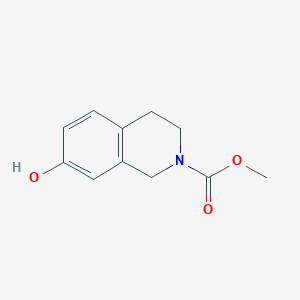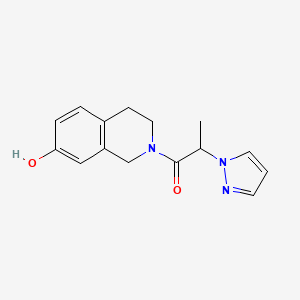![molecular formula C14H22N2O4 B7587756 2-[1-[2-(2-Oxoazepan-1-yl)acetyl]pyrrolidin-2-yl]acetic acid](/img/structure/B7587756.png)
2-[1-[2-(2-Oxoazepan-1-yl)acetyl]pyrrolidin-2-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-[2-(2-Oxoazepan-1-yl)acetyl]pyrrolidin-2-yl]acetic acid is a chemical compound that is commonly referred to as O-Acetyl-L-ornithine. It is an amino acid derivative that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
O-Acetyl-L-ornithine has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Additionally, O-Acetyl-L-ornithine has been shown to have anticancer properties, and it has been studied for its potential use in cancer treatment.
Mecanismo De Acción
The mechanism of action of O-Acetyl-L-ornithine is not fully understood. However, it has been shown to inhibit the growth of certain bacteria and cancer cells. It is believed that O-Acetyl-L-ornithine works by disrupting the metabolic pathways of these cells, leading to their death.
Biochemical and Physiological Effects
O-Acetyl-L-ornithine has been shown to have several biochemical and physiological effects. It has been shown to increase the production of nitric oxide, which plays a crucial role in regulating blood pressure and blood flow. Additionally, O-Acetyl-L-ornithine has been shown to increase the production of collagen, which is important for maintaining healthy skin and joints.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using O-Acetyl-L-ornithine in lab experiments is its antimicrobial and anticancer properties. This makes it a potential candidate for the development of new antibiotics and cancer treatments. However, one of the limitations of using O-Acetyl-L-ornithine in lab experiments is its high cost and limited availability.
Direcciones Futuras
There are several future directions for the research on O-Acetyl-L-ornithine. One of the areas of research is the development of new antibiotics and cancer treatments using O-Acetyl-L-ornithine. Additionally, O-Acetyl-L-ornithine has been shown to have potential applications in the field of tissue engineering, where it can be used to promote the growth of new tissue. Further research is needed to fully understand the mechanism of action of O-Acetyl-L-ornithine and its potential applications in various fields.
Conclusion
In conclusion, O-Acetyl-L-ornithine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its antimicrobial and anticancer properties make it a potential candidate for the development of new antibiotics and cancer treatments. Further research is needed to fully understand the mechanism of action of O-Acetyl-L-ornithine and its potential applications in various fields.
Métodos De Síntesis
The synthesis of O-Acetyl-L-ornithine involves the reaction of L-ornithine with acetic anhydride in the presence of a catalyst. The resulting product is purified using chromatographic techniques to obtain pure O-Acetyl-L-ornithine. This synthesis method has been widely used in research laboratories to produce O-Acetyl-L-ornithine for various applications.
Propiedades
IUPAC Name |
2-[1-[2-(2-oxoazepan-1-yl)acetyl]pyrrolidin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c17-12-6-2-1-3-7-15(12)10-13(18)16-8-4-5-11(16)9-14(19)20/h11H,1-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXNGYYCBZCRGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)CC(=O)N2CCCC2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-[2-(2-Oxoazepan-1-yl)acetyl]pyrrolidin-2-yl]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[1-(2-Hydroxy-4-methoxybenzoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587759.png)
![2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587760.png)
![2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587768.png)
![2-[1-(2-Imidazo[1,2-a]pyridin-2-ylacetyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587771.png)
![2-pyrrolidin-2-yl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7587780.png)